1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester
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Overview
Description
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester is a chemical compound with the molecular formula C8H16NO2I and a molecular weight of 285.15 g/mol . This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with a carboxymethyl group and a methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester typically involves the reaction of 1-methylpyrrolidine with iodomethane to form 1-methylpyrrolidinium iodide. This intermediate is then reacted with chloroacetic acid to introduce the carboxymethyl group, followed by esterification with methanol to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Esterification and Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can participate in transesterification reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium halides or alkoxides, typically under mild conditions.
Esterification and Hydrolysis: Acidic or basic conditions can be used to facilitate these reactions, with methanol or water as solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidinium salts.
Esterification and Hydrolysis: Products include the corresponding carboxylic acids or esters.
Scientific Research Applications
1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrrolidinium-based ionic liquids.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl and methyl ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The iodide ion may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium iodide: Similar structure but with a butyl group instead of a carboxymethyl group.
1-Methylpyrrolidinium iodide: Lacks the carboxymethyl and methyl ester groups, making it less versatile in chemical reactions.
Uniqueness: 1-Carboxymethyl-1-methylpyrrolidinium iodide methyl ester is unique due to its combination of a pyrrolidinium ring, carboxymethyl group, and methyl ester group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
22041-28-7 |
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Molecular Formula |
C8H16INO2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C8H16NO2.HI/c1-9(5-3-4-6-9)7-8(10)11-2;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PBZWHSUXUMZGFA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)CC(=O)OC.[I-] |
Origin of Product |
United States |
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